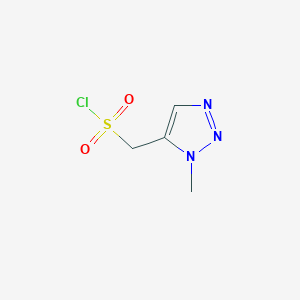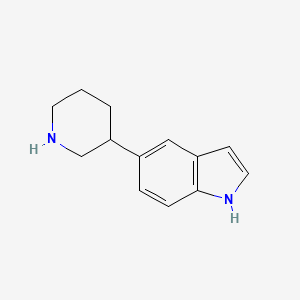
5-(Piperidin-3-YL)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Piperidin-3-YL)-1H-indole: is a heterocyclic compound that features both an indole and a piperidine ring. The indole ring is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The piperidine ring is a six-membered ring containing one nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Piperidin-3-YL)-1H-indole typically involves the formation of the indole ring followed by the introduction of the piperidine moiety. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone to form the indole ring. The piperidine ring can then be introduced through various methods, including nucleophilic substitution or cyclization reactions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often utilize continuous flow reactors and catalytic systems to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Piperidin-3-YL)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can be employed to modify the indole or piperidine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the indole and piperidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole or piperidine rings .
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-(Piperidin-3-YL)-1H-indole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate protein-ligand interactions and enzyme mechanisms .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has been investigated as a candidate for drug development, particularly in the areas of neuropharmacology and oncology .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of various chemical products .
Mécanisme D'action
The mechanism of action of 5-(Piperidin-3-YL)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can engage in π-π stacking interactions, while the piperidine ring can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 5-(Piperidin-3-YL)-1H-pyrrole
- 5-(Piperidin-3-YL)-1H-pyrimidine
- 5-(Piperidin-3-YL)-1H-pyrazole
Comparison: Compared to these similar compounds, 5-(Piperidin-3-YL)-1H-indole is unique due to the presence of the indole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C13H16N2 |
|---|---|
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
5-piperidin-3-yl-1H-indole |
InChI |
InChI=1S/C13H16N2/c1-2-12(9-14-6-1)10-3-4-13-11(8-10)5-7-15-13/h3-5,7-8,12,14-15H,1-2,6,9H2 |
Clé InChI |
KCJYUEWTNHERHX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)C2=CC3=C(C=C2)NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



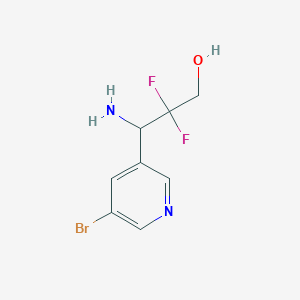
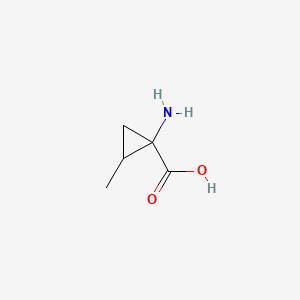

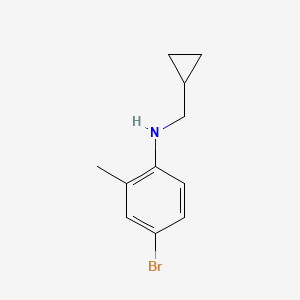
![5H,6H,7H,8H-[1,2,4]Triazolo[1,5-a]pyridine-7-carbaldehyde](/img/structure/B13241798.png)

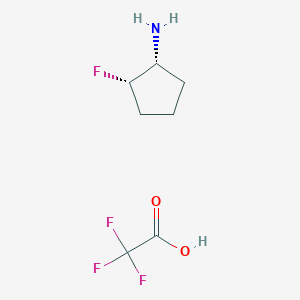

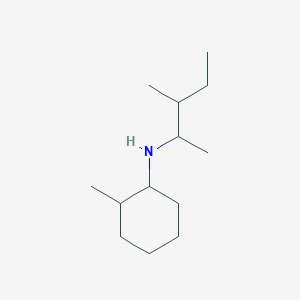
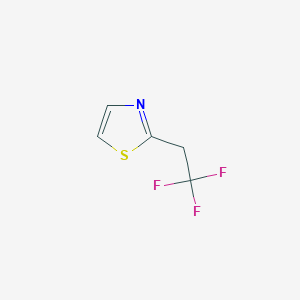
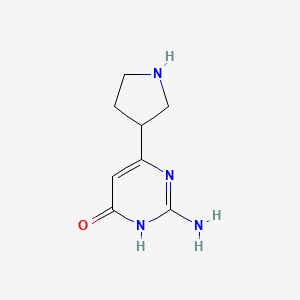
![3-[(2-Methoxyphenoxy)methyl]benzene-1-carboximidamide](/img/structure/B13241834.png)
